molecular formula C24H30N4O4S B2377083 N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898460-98-5

N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2377083
CAS RN: 898460-98-5
M. Wt: 470.59
InChI Key: IMQCAIDDBVYXCV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H30N4O4S and its molecular weight is 470.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research on structurally similar compounds has explored the structural aspects and properties of salt and inclusion compounds, highlighting the formation of gels and crystalline solids upon treatment with different acids. These studies provide insight into the fluorescence emission properties and potential applications of such compounds in material science and bioimaging (Karmakar et al., 2007).

Antitumor Activity and Molecular Docking Studies

Synthesis and evaluation of novel quinazolinone analogues, including structurally related compounds, have demonstrated broad spectrum antitumor activity. Molecular docking studies suggest these compounds could inhibit growth in various cancer cell lines, offering a foundation for developing potential cancer therapies (Al-Suwaidan et al., 2016).

Spectroscopic Analysis and Computational Studies

Comprehensive studies using spectroscopic techniques and computational analysis have been conducted to understand the molecular structure, electrostatic potential, and nonlinear optical properties of related compounds. These insights are crucial for designing materials with specific optical and electronic properties (El-Azab et al., 2016).

Synthesis of Novel Derivatives

Research into synthesizing new derivatives of acetamides bearing quinazolinone moieties has been successful, leading to compounds with potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals (Nguyen et al., 2022).

Antifungal and Antimicrobial Applications

The discovery of acetamide derivatives with antifungal properties against Candida and Aspergillus species highlights the potential of these compounds in addressing fungal infections. Further optimization could lead to effective antifungal agents with improved stability and broad-spectrum activity (Bardiot et al., 2015).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-17(29)18-6-8-19(9-7-18)25-22(30)16-33-23-20-4-2-3-5-21(20)28(24(31)26-23)11-10-27-12-14-32-15-13-27/h6-9H,2-5,10-16H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQCAIDDBVYXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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